![molecular formula C10H19NO2 B1418927 3-(2-Methylpiperidin-1-yl)butanoic acid CAS No. 860229-00-1](/img/structure/B1418927.png)
3-(2-Methylpiperidin-1-yl)butanoic acid
Overview
Description
“3-(2-Methylpiperidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylpiperidin-1-yl)butanoic acid” consists of a piperidine ring attached to a butanoic acid group . The piperidine ring contains a nitrogen atom and five carbon atoms, while the butanoic acid group contains a carboxyl group (COOH) attached to a three-carbon chain .Scientific Research Applications
Medicine
In the medical field, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for its potential therapeutic applications. Due to its structural similarity to piperidine, a compound found in various pharmacologically active molecules, it may serve as a precursor or an intermediate in the synthesis of new drugs .
Agriculture
Agricultural research has investigated the use of 3-(2-Methylpiperidin-1-yl)butanoic acid in the development of novel pesticides or growth regulators. Its piperidine backbone could be useful in creating compounds that affect plant growth or pest behavior .
Industry
Industrial applications of 3-(2-Methylpiperidin-1-yl)butanoic acid include its role as a chemical intermediate in the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable building block in organic synthesis .
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCVDJZFCJLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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